![molecular formula C13H8Cl2O2 B1616372 3,5-Dichloro-2-hydroxybenzophenone CAS No. 7396-92-1](/img/structure/B1616372.png)
3,5-Dichloro-2-hydroxybenzophenone
Overview
Description
“3,5-Dichloro-2-hydroxybenzophenone” is an organic compound with the empirical formula C13H8Cl2O2 . It is a halogenated aromatic ketone and is useful in organic synthesis .
Synthesis Analysis
The synthesis of “3,5-Dichloro-2-hydroxybenzophenone” can be achieved by adding aluminium chloride into a solution of 3,5-dichloro-2-hydroxybenzoyl chloride in benzene and heating at 60° for 3–4 hours .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-2-hydroxybenzophenone” can be represented by the SMILES string Oc1c(Cl)cc(Cl)cc1C(=O)c2ccccc2
. The InChI key for this compound is KQEKLTCGLCEOFY-UHFFFAOYSA-N
.
Scientific Research Applications
1. Synthesis and Modification
- 3,5-Dichloro-2-hydroxybenzophenone derivatives are synthesized from 2,4-dihydroxybenzophenone and carboxyl derivatives of 2-hydroxybenzophenone for use in various applications, including polymer degradation and stability (Zakrzewski & Szymanowski, 1999).
2. Biotransformation Studies
- The compound's biotransformation under anaerobic conditions has been studied, particularly its conversion to various by-products in environments such as wetland soils (Verhagen, Swarts, Wijnberg, & Field, 1998).
3. Catalysis and Chemical Reactions
- 3,5-Dichloro-2-hydroxybenzophenone is used in the synthesis of hydroxybenzophenones, important precursors in the fine chemical and pharmaceutical industries (Yadav & George, 2008).
4. Photochemical Research
- The compound's photochemical properties and reactions have been studied extensively, revealing insights into its behavior under various conditions, such as in the presence of different solvents (Matsuura & Kitaura, 1969).
5. Environmental Implications
- Research on the environmental fate and transformation of 3,5-Dichloro-2-hydroxybenzophenone and its derivatives, like their impact in aquatic environments and the formation of hazardous secondary pollutants, has been a significant focus area (Choudhry & Hutzinger, 1982).
Safety and Hazards
“3,5-Dichloro-2-hydroxybenzophenone” is classified as an Aquatic Chronic 4, Eye Irritant 2, and Skin Irritant 2 . It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H413 (May cause long lasting harmful effects to aquatic life) . The precautionary statements include P264 (Wash hands and skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332 + P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKLTCGLCEOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334975 | |
Record name | (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7396-92-1 | |
Record name | (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7396-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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